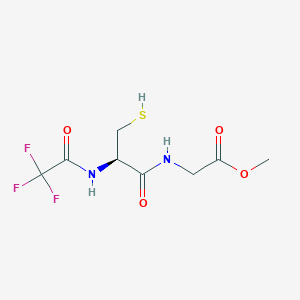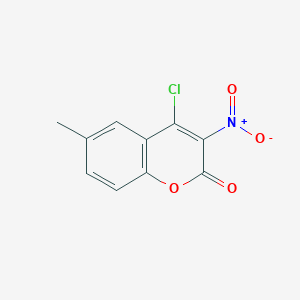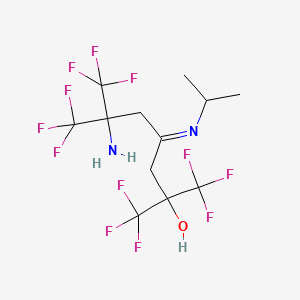
N-(N-Trifluoroacetyl-L-cysteinyl)-glycine methyl ester
Descripción general
Descripción
N-(N-Trifluoroacetyl-L-cysteinyl)-glycine methyl ester, also known as TFMK, is a chemical compound that has been extensively studied for its potential applications in scientific research. TFMK is a derivative of the amino acid cysteine, and its unique chemical structure makes it an attractive candidate for use in a wide range of biochemical and physiological studies. In
Aplicaciones Científicas De Investigación
Spectroscopic Analysis
N-(N-Trifluoroacetyl-L-cysteinyl)-glycine methyl ester is utilized in spectroscopic analysis. Studies involving similar compounds have demonstrated the use of spectroscopic methods like NMR and IR for structural characterization. For instance, research on L-cysteine ethyl ester and related compounds provides insights into their structural properties using spectroscopic data (Domazetis, Magee, & James, 1979).
Chromatographic Techniques
This compound is significant in chromatography, particularly in gas chromatography of amino acids. Studies have shown the effectiveness of N-trifluoroacetylmethyl esters in yielding single peaks for various amino acids, which is crucial for analytical purposes (Saroff & Karmen, 1960).
Complex-Formation Reactions
It plays a role in complex-formation reactions, as seen in research involving dichloro(S-methyl-L-cysteine)palladium(II) with amino acids, peptides, and other ligands. Such studies are important for understanding the binding modes and speciation of ligands in complex chemical reactions (Shehata, Shoukry, Nasr, & van Eldik, 2008).
Mass Spectrometry Studies
The compound is also relevant in mass spectrometry. Research on the fragmentation reactions of similar amino acid esters provides insights into the gas phase fragmentation pathways, which is vital for the interpretation of mass spectrometry data (Reid, Simpson, & O'hair, 1998).
Chemical Synthesis and Reactions
Furthermore, it is used in studies focusing on chemical synthesis and reactions. Research on esterification processes and the synthesis of various amino acid esters provides valuable knowledge on the synthesis of similar compounds (Thornalley, 1991).
Propiedades
IUPAC Name |
methyl 2-[[(2R)-3-sulfanyl-2-[(2,2,2-trifluoroacetyl)amino]propanoyl]amino]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11F3N2O4S/c1-17-5(14)2-12-6(15)4(3-18)13-7(16)8(9,10)11/h4,18H,2-3H2,1H3,(H,12,15)(H,13,16)/t4-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXZMJKWCYBWNTN-BYPYZUCNSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CNC(=O)C(CS)NC(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)CNC(=O)[C@H](CS)NC(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11F3N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(N-Trifluoroacetyl-L-cysteinyl)-glycine methyl ester | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















